![molecular formula C8H15NO2 B180873 Ethyl 1-methylpyrrolidine-3-carboxylate CAS No. 14398-95-9](/img/structure/B180873.png)
Ethyl 1-methylpyrrolidine-3-carboxylate
Overview
Description
Ethyl 1-methylpyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates. It is a colorless to yellow liquid with a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol . This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-methylpyrrolidine-3-carboxylate can be synthesized through various synthetic routes. One common method involves the esterification of 1-methylpyrrolidine-3-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 1-methylpyrrolidine-3-carboxylic acid.
Reduction: Formation of 1-methylpyrrolidine-3-methanol.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Ethyl 1-methylpyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring structure allows it to bind to various biological receptors, influencing cellular processes. For example, it may interact with enzymes or receptors involved in metabolic pathways, leading to changes in cellular function .
Comparison with Similar Compounds
Ethyl 1-methylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 1-ethylpyrrolidine-3-carboxylate: Similar structure but with an ethyl group on the nitrogen atom instead of a methyl group.
Ethyl 1-methylpyrrolidine-2-carboxylate: Similar structure but with the carboxylate group at the 2-position instead of the 3-position.
Biological Activity
Ethyl 1-methylpyrrolidine-3-carboxylate (EMPC) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the synthesis, biological mechanisms, and various applications of EMPC, supported by research findings and data tables.
Chemical Structure and Synthesis
EMPC is characterized by its pyrrolidine ring structure, which plays a crucial role in its biological activity. The compound can be synthesized through several methods, with one common approach being the esterification of 1-methylpyrrolidine-3-carboxylic acid with ethanol, typically using sulfuric acid as a catalyst under reflux conditions.
Synthesis Overview
Step | Reaction | Conditions | Yield |
---|---|---|---|
1 | Esterification | Reflux with sulfuric acid | High |
2 | Reduction | Lithium aluminum hydride or sodium borohydride | Variable |
3 | Substitution | Nucleophilic substitution with amines or alcohols | Variable |
Biological Activity
EMPC has been investigated for several biological activities, including:
- Antimicrobial Properties : Studies have indicated that EMPC exhibits notable antimicrobial activity against various bacterial strains, suggesting its potential as an antibacterial agent.
- Antiviral Activity : Preliminary research suggests that EMPC may also possess antiviral properties, although specific viral targets and mechanisms remain to be fully elucidated.
- Enzyme Interaction : The compound's pyrrolidine structure allows it to interact with biological receptors and enzymes, potentially influencing metabolic pathways within cells.
The mechanism of action for EMPC involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors critical for cellular processes, leading to alterations in cellular function. For instance, it could inhibit certain enzymes involved in metabolic pathways or modulate receptor activity related to neurotransmission or immune response.
Case Studies and Research Findings
Several studies have provided insights into the biological effects of EMPC:
- Antimicrobial Efficacy : A study demonstrated that EMPC showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating infections caused by these pathogens.
- Antiviral Potential : Research highlighted the compound's ability to reduce viral replication in vitro, particularly against influenza virus strains, suggesting avenues for further exploration in antiviral drug development.
- Toxicological Profile : Toxicity studies indicate that EMPC has a favorable safety profile at therapeutic doses, although further studies are needed to establish comprehensive safety data across various biological systems .
Comparative Analysis
To understand the unique properties of EMPC, it is useful to compare it with similar compounds:
Compound | Structural Features | Biological Activity |
---|---|---|
Ethyl 1-ethylpyrrolidine-3-carboxylate | Ethyl group on nitrogen | Moderate antimicrobial activity |
Ethyl 1-methylpyrrolidine-2-carboxylate | Carboxylate group at position 2 | Limited activity reported |
Ethyl 3-piperidin-1-ylpropionate | Piperidine ring instead of pyrrolidine | Enhanced neuroactivity |
Properties
IUPAC Name |
ethyl 1-methylpyrrolidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-11-8(10)7-4-5-9(2)6-7/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWKOWPDAGMVOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611370 | |
Record name | Ethyl 1-methylpyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14398-95-9 | |
Record name | Ethyl 1-methylpyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-2-propanyl 4-hydroxy-1-piperidine carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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